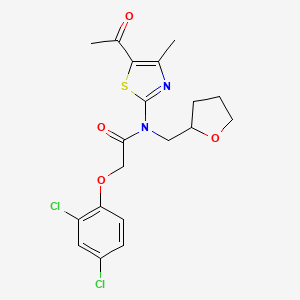
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first discovered in the 1990s, and since then, it has been studied extensively for its ability to induce tumor necrosis and inhibit tumor growth. In
Wirkmechanismus
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide works by activating the innate immune system. It binds to and activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells such as natural killer cells and T cells, which then target and destroy cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It induces the production of cytokines such as interferons, tumor necrosis factor-alpha, and interleukins. It also activates immune cells such as natural killer cells and T cells. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been shown to increase blood flow to tumors, which enhances the delivery of chemotherapy drugs to the tumor site.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is its ability to enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and anti-viral properties. However, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has limitations in its use for lab experiments. It has poor solubility in water and is unstable in solution, which makes it difficult to administer. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide also has a short half-life in the body, which limits its therapeutic potential.
Zukünftige Richtungen
For 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide include improving its solubility and stability in solution, developing more effective delivery methods, and exploring its potential for use in combination with other anti-cancer therapies. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide also has potential for use in the treatment of viral infections and inflammatory diseases. Overall, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide is a promising molecule with potential for further research and development in the field of cancer and immunotherapy.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, 2-(3,4-dimethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide has also been studied for its anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-7-8-18(13-17(15)3)22-14-21(20-6-4-5-16(2)23(20)27-22)24(28)26-19-9-11-25-12-10-19/h4-14H,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFZTYNNZIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4794932.png)
![2-[(4-phenoxybutyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B4794935.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4794952.png)
![2-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4794968.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794971.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-mesitylacetamide](/img/structure/B4794982.png)
![3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4794989.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4794992.png)
![N-(3-cyano-2-thienyl)-2-{[5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794993.png)
![1-[3-amino-4-(3-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4795000.png)

![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)